4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
5565-07-1
VCID:
VC21330736
InChI:
InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21)
SMILES:
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Molecular Formula:
C16H12FN3O3S2
Molecular Weight:
377.4 g/mol
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
CAS No.: 5565-07-1
Cat. No.: VC21330736
Molecular Formula: C16H12FN3O3S2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5565-07-1 |
|---|---|
| Molecular Formula | C16H12FN3O3S2 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
| Standard InChI Key | BSWBUBIXAPWDCK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator